7H-Benzo[c]fluorene
Overview
Description
7H-Benzo[c]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂. It is a component of coal tar, cigarette smoke, and smog, and is known for its mutagenic activity . This compound is characterized by its unique structure, which consists of a fluorene core with an additional benzene ring attached to it .
Mechanism of Action
Target of Action
The primary target of 7H-Benzo[c]fluorene, also known as Benzo©fluorene, is DNA . This compound is known to form adducts with DNA, which are pieces of DNA covalently bonded to a cancer-causing chemical .
Mode of Action
This compound interacts with DNA to form DNA adducts . This interaction involves the compound becoming metabolically activated and binding covalently to DNA . The formation of these adducts can interfere with normal DNA replication and transcription processes, potentially leading to mutations .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the DNA replication and transcription pathway . The formation of DNA adducts can disrupt these pathways, leading to errors in DNA replication and transcription . This disruption can potentially lead to mutations and the initiation of carcinogenesis .
Pharmacokinetics
It is known that the compound is a component of complex mixtures such as coal tar or cigarette smoke , suggesting that it can be absorbed into the body through inhalation or ingestion . Once in the body, it can be distributed to various tissues, metabolized, and eventually excreted .
Result of Action
The primary result of this compound’s action is the formation of DNA adducts . These adducts can lead to mutations and potentially initiate carcinogenesis . In fact, this compound has been identified as a potent lung tumorigen and a major DNA adduct-forming component of coal tar .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is a component of coal tar, cigarette smoke, and smog , suggesting that exposure to these environments can increase the risk of this compound intake and its subsequent actions . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
The mutagenicity of 7H-Benzo[c]fluorene is mainly attributed to the formation of metabolites that are reactive and capable of forming DNA adducts . These adducts are formed in the lung of mice exposed to coal tar . The adducting properties of this compound have been studied both in vitro and in vivo .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. It is a potent lung tumorigen and a major DNA adduct-forming component of coal tar . It has been shown to form considerably more lung DNA adducts than 11H-benzo[a]fluorene and 11H-benzo[b]fluorene .
Molecular Mechanism
The mechanism of action of this compound involves its metabolic activation to diol epoxide metabolites with an epoxide ring in the bay or fjord region . These metabolites are reactive and capable of forming DNA adducts . The type of cytochrome P450 involved in this process is thought to be CYP1A1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, animal feeding studies have demonstrated that this compound forms more lung DNA adducts than other similar compounds .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, and it has been found that the effects vary with different dosages . It has been shown to be a potent lung DNA adductor and is a candidate PAH for causing lung tumors in animals treated with coal tar .
Metabolic Pathways
This compound is metabolized by enzymes in the liver into more potent mutagenic compounds . This metabolism involves activation by the enzyme P-450 to diol epoxide metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7H-Benzo[c]fluorene can be synthesized through a multi-step process starting from 1-indanone. The steps include:
- Bromination of 1-indanone to form 3-bromoindanone using N-bromosuccinimide.
- Dehydrobromination of 3-bromoindanone to 2H-inden-1-one using triethylamine.
- Self-condensation of 2H-inden-1-one to form benzo[c]fluorenone-9.
- Reduction of benzo[c]fluorenone-9 with hydrazine hydrate to yield this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7H-Benzo[c]fluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzo[c]fluorenone.
Reduction: Reduction reactions can convert benzo[c]fluorenone back to this compound.
Substitution: Halogenation reactions can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate is commonly used for reduction reactions.
Substitution: N-bromosuccinimide is used for bromination reactions.
Major Products:
Oxidation: Benzo[c]fluorenone.
Reduction: this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
7H-Benzo[c]fluorene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Medicine: Its mutagenic properties are studied to understand the mechanisms of cancer development.
Industry: It is a component of coal tar, which is used in various industrial applications.
Comparison with Similar Compounds
- Benzo[a]pyrene
- Benzo[b]fluorene
- Benzo[k]fluorene
Comparison: 7H-Benzo[c]fluorene is unique due to its specific structure and the position of the additional benzene ring. Unlike benzo[a]pyrene, which has a bay region, this compound has a pseudo-bay region that reacts similarly during metabolic activation . This structural difference influences its reactivity and the types of DNA adducts it forms .
Properties
IUPAC Name |
7H-benzo[c]fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)17(14)15/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJWEQBTIZQMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C4=CC=CC=C4C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874039 | |
Record name | 7H-Benzo[c]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205-12-9, 30777-20-9, 61089-87-0 | |
Record name | 7H-Benzo[c]fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(c)fluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(c)fluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030777209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061089870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Benzo[c]fluorene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 7H-Benzo[c]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[c]fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-BENZOFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX3702DW3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7H-Benzo[c]fluorene a potential carcinogen?
A1: this compound exhibits high carcinogenic potency, particularly in the lungs of animals. This is attributed to its ability to form DNA adducts, primarily in the lungs, after metabolic activation. [, , , , , , ] These adducts can disrupt DNA replication and repair mechanisms, potentially leading to mutations and cancer development.
Q2: Is this compound more carcinogenic than other PAHs like Benzo[a]pyrene?
A2: While Benzo[a]pyrene is often considered a potent carcinogen, research suggests that this compound might be even more potent in inducing lung tumors when ingested. [] Studies show that it forms significantly more lung DNA adducts than Benzo[a]pyrene in mice. [, ]
Q3: How is this compound metabolized in the body?
A3: this compound undergoes extensive metabolism, primarily in the liver, involving cytochrome P450 enzymes. [, , ] Major metabolic pathways include arene oxidation, N-oxidation, N-demethylation, O-demethylation, carbonyl reduction, glucuronidation, and sulfation. []
Q4: Which cytochrome P450 isoforms are primarily involved in this compound metabolism?
A4: Studies using specific inhibitors and inducers suggest that CYP3A, CYP2B, and CYP2C subfamilies, along with CYP2E1, contribute to the formation of N-demethylated metabolites. [] 9-Hydroxybenflurone, another metabolite, is formed with the involvement of CYP1A, CYP3A, and potentially CYP2E1. []
Q5: What is the significance of understanding the specific cytochrome P450 isoforms involved in this compound metabolism?
A5: Identifying the key enzymes responsible for this compound metabolism can help predict potential drug interactions and individual susceptibility to its carcinogenic effects. []
Q6: What structural features of this compound contribute to its genotoxic potential?
A6: The planar, polycyclic aromatic structure of this compound, with its bay region, plays a crucial role in its carcinogenic activity. [, ] This region is susceptible to metabolic activation, leading to the formation of diol epoxides, which are highly reactive and can bind to DNA, ultimately leading to mutations. []
Q7: How do structural modifications of this compound affect its biological activity?
A7: Research on derivatives of this compound, such as benfluron and dimefluron, reveals that structural modifications can significantly alter their pharmacological and toxicological profiles. [, , , , , , ] Introducing various substituents can influence their metabolism, target affinity, and overall activity.
Q8: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and biological samples?
A8: High-performance liquid chromatography (HPLC) coupled with various detectors, such as fluorescence and mass spectrometry, is widely used for analyzing this compound and its metabolites. [, , , , ] Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for PAH analysis. [, , ]
Q9: What are the environmental concerns associated with this compound?
A9: As a persistent organic pollutant, this compound can accumulate in the environment, posing risks to various organisms. [, ] Its presence in soil and water can lead to bioaccumulation in the food chain, potentially impacting human health. [, ]
Q10: What are the key areas for future research on this compound?
A10: Further investigations into the mechanisms of this compound-induced carcinogenicity, its detailed metabolic pathways in humans, and potential biomarkers of exposure and effect are crucial. [, ] Developing effective remediation strategies for contaminated sites and exploring alternative, less harmful compounds for industrial applications are also important avenues for research. [, ]
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